2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone
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Overview
Description
2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone is a complex organic compound that features an indoline core linked to an imidazole ring through a thioacetyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone typically involves multi-step organic reactions. One common method starts with the preparation of the indoline core, followed by the introduction of the thioacetyl group. The final step involves the coupling of the 4-chlorophenyl-imidazole moiety to the thioacetyl-indoline intermediate. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thioacetyl group, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the thioacetyl group, leading to different derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 2-[1-(4-Chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The thioacetyl group may also play a role in the compound’s reactivity and binding affinity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-((aryl-4H-1,2,4-triazol-3-yl)thio)acetyl)indoline-2,3-diones: These compounds share a similar core structure but differ in the substituents on the aromatic rings and the presence of a triazole ring instead of an imidazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of both an indoline and an imidazole ring, linked through a thioacetyl bridge, provides a distinct chemical profile that can be exploited for various applications .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c20-15-5-7-16(8-6-15)22-12-10-21-19(22)25-13-18(24)23-11-9-14-3-1-2-4-17(14)23/h1-8,10,12H,9,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAGBPHYPBYMJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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